Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Overview
Description
The compound “Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate” is a complex organic molecule. It contains a bicyclic structure (bicyclo[3.3.1]nonane), which is common in many biologically significant natural products . The presence of a benzylamino group and a carboxylate ester group suggests that it might have interesting chemical properties.
Scientific Research Applications
Synthesis and Conformational Studies
Synthesis and Structural Analysis : This compound and related derivatives have been synthesized and analyzed for their structural and conformational properties. Fernández et al. (1992) conducted a detailed study on amides derived from a similar bicyclic compound, focusing on their synthesis and structural characteristics using NMR spectroscopy and X-ray diffraction techniques (Fernández et al., 1992).
Conformational Behavior and Stereochemistry : The conformational behavior and stereochemistry of these compounds are a significant area of research. Vafina et al. (2003) explored the stereochemical aspects of Michael reactions involving similar bicyclic compounds, providing insights into their molecular behavior (Vafina et al., 2003).
NMR Spectroscopic Analysis : NMR spectroscopy has been widely used to study these compounds. Arias-Pérez et al. (1995) used 1H, 13C, and 2D NMR spectroscopy to study ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a related compound, for understanding its conformational behavior (Arias-Pérez et al., 1995).
Molecular Mechanics and Conformational Energies : Studies have also focused on understanding the conformational energies and geometries of these compounds. Cranenburgh et al. (1981) performed empirical force field calculations on similar oxa- and dioxabicyclo[3.3.1]nonanes to determine their conformational preferences and geometries (Cranenburgh et al., 1981).
Applications in Peptidomimetic and Ligand Synthesis
Peptidomimetic Synthesis : These compounds have potential applications in the synthesis of constrained peptidomimetics. Mandal et al. (2005) reported the synthesis of azabicyclo[4.3.0]nonane amino acids, useful in peptide-based drug discovery (Mandal et al., 2005).
Chiral Ligands in Catalysis : Breuning et al. (2009) developed a route to synthesize enantiomerically pure 9-oxabispidines from similar compounds. These oxabispidines were used as chiral ligands in catalytic processes, demonstrating their utility in enantioselective reactions (Breuning et al., 2009).
properties
IUPAC Name |
methyl 9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-17(19)13-7-14-10-21-11-15(8-13)16(14)18-9-12-5-3-2-4-6-12/h2-6,13-16,18H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBGGAZSSWLBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2COCC(C1)C2NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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